1,2-Pentanediol

Catalog No.
S601495
CAS No.
5343-92-0
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Pentanediol

CAS Number

5343-92-0

Product Name

1,2-Pentanediol

IUPAC Name

pentane-1,2-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3

InChI Key

WCVRQHFDJLLWFE-UHFFFAOYSA-N

SMILES

CCCC(CO)O

Synonyms

(±)-Pentane-1,2-diol; 1,2-Dihydroxypentane; 1,2-Pentylene Glycol; Diol PD; Hydrolite 5; NSC 513

Canonical SMILES

CCCC(CO)O
  • Chemical Synthesis

    ,2-PD can be used as a building block in the synthesis of other organic compounds, such as polyesters and polyurethanes. These materials have diverse applications, including in plastics, fibers, and coatings.

  • Biological Studies

    Due to its structural similarity to other glycols, 1,2-PD has been investigated for its potential biological effects. However, research in this area is limited. Some studies have explored its use as a cryoprotectant (substance that protects cells and tissues from freezing damage) [].

  • Environmental Research

    1,2-PD has been identified as a potential degradation product of certain biocides (substances used to kill microorganisms) []. Understanding its environmental fate and impact is crucial for assessing the safety and sustainability of these biocides.

1,2-Pentanediol is a colorless, odorless, and slightly viscous liquid with the molecular formula C5_5H12_{12}O2_2 and a molecular weight of approximately 104.15 g/mol. It is classified as a diol, specifically a 1,2-diol, which means it contains two hydroxyl (–OH) groups attached to the first and second carbon atoms of the pentane chain. This compound is soluble in both water and organic solvents, making it versatile for various applications in industries ranging from cosmetics to pharmaceuticals .

While research on the specific mechanism of action for 1,2-pentanediol is ongoing, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes []. The amphiphilic nature allows it to interact with both the lipid bilayer and the cytoplasm, potentially leading to cell death.

1,2-Pentanediol is generally considered safe for topical use in cosmetics []. However, limited data exists on its systemic toxicity. Further research is needed to determine its safety profile for other applications.

It's important to note that:

  • Concentrated forms may cause skin irritation [].
  • As with any chemical, proper handling and safety precautions are essential.
Typical of alcohols and diols:

  • Hydrogenation: It can be synthesized through the hydrogenation of 1-hydroxy-2-pentanone using catalysts like palladium on carbon under controlled conditions .
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or alkenes.
  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

1,2-Pentanediol exhibits notable biological activities. It functions as a humectant, attracting moisture and retaining it within formulations, which is particularly beneficial in cosmetic products. Its properties have been scientifically validated through in vivo studies demonstrating its effectiveness as a moisturizer . Additionally, it has antimicrobial properties that enhance the efficacy of preservatives in formulations, thereby extending shelf life and ensuring product safety .

Several methods are employed for synthesizing 1,2-pentanediol:

  • Hydrogenation of 1-Hydroxy-2-pentanone: This method involves the reduction of 1-hydroxy-2-pentanone using hydrogen gas in the presence of palladium catalysts under specific temperature and pressure conditions .
  • Aqueous Phase Hydrogenolysis: A sustainable approach involves converting furfuryl alcohol into 1,2-pentanediol using supported ruthenium catalysts under aqueous conditions. This method is considered environmentally friendly compared to traditional petrochemical processes .
  • Direct Reaction of n-Butanal with Paraformaldehyde: This method utilizes n-butanal and paraformaldehyde in the presence of a catalyst (like thiazole salt) under alkaline conditions to produce intermediate compounds that are further reduced to yield 1,2-pentanediol .

1,2-Pentanediol has diverse applications across various industries:

  • Cosmetics: Used as a moisturizer, solubilizer, and emulsion stabilizer.
  • Pharmaceuticals: Serves as an intermediate in drug synthesis.
  • Food Industry: Functions as a food additive for flavoring and preservation.
  • Industrial Uses: Employed in the production of plastics, adhesives, and coatings.
  • Chemical Synthesis: Acts as a precursor for producing other chemicals such as polyesters and polyols .

Research has shown that 1,2-pentanediol interacts synergistically with various preservatives in cosmetic formulations. This interaction enhances the antimicrobial efficacy of preservatives while reducing their required concentrations. Such studies emphasize its role not only as an ingredient but also as an enhancer of product stability and safety .

Several compounds share structural similarities with 1,2-pentanediol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,3-PentanediolC5_5H12_{12}O2_2Has hydroxyl groups on the first and third carbons; different physical properties.
Propylene GlycolC3_3H8_8O2_2A widely used humectant with similar moisturizing properties but shorter carbon chain.
Ethylene GlycolC2_2H6_6O2_2Commonly used antifreeze; lower molecular weight; distinct applications compared to 1,2-pentanediol.
Butylene GlycolC4_4H10_10O2_2Similar viscosity; often used in cosmetics but has different solubility characteristics.

Uniqueness of 1,2-Pentanediol

What sets 1,2-pentanediol apart from these similar compounds is its dual functionality as both a humectant and an effective solubilizer for challenging ingredients like fragrances. Its ability to enhance product clarity in formulations further distinguishes it from others within its class .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 1014 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 1014 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 956 of 1014 companies with hazard statement code(s):;
H304 (46.86%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H318 (43.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

5343-92-0

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

1,2-Pentanediol: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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